molecular formula C15H20ClNO3S B2812771 (E)-2-(2-chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide CAS No. 1281692-32-7

(E)-2-(2-chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide

Cat. No. B2812771
CAS RN: 1281692-32-7
M. Wt: 329.84
InChI Key: ROIYZZPLJWODRH-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.

Scientific Research Applications

Crystal Structures and Interactions

  • Intermolecular Interactions : Studies on isomorphous benzenesulfonamide crystal structures, including compounds similar to the query compound, revealed that their crystal packing is mainly determined by intermolecular C-H...O, C-H...pi, and C-H...Cl interactions. These interactions can influence the physical and chemical properties of the compounds, making them potentially significant in materials science and crystal engineering (Bats, Frost, & Hashmi, 2001).

  • Hydrogen Bonding : The structures of carbamoylbenzenesulfonamide derivatives are stabilized by extensive intra- and intermolecular hydrogen bonds. These hydrogen bonds form chains of molecules, suggesting potential applications in designing molecular materials with specific structural properties (Siddiqui et al., 2008).

Chemical Synthesis and Drug Design

  • Asymmetric Negishi Cross-Couplings : Research involving nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs, including compounds structurally similar to the query compound, highlighted the potential of such reactions in the enantioselective synthesis of complex molecules. This has implications in the development of pharmaceuticals and biologically active compounds (Lou & Fu, 2011).

  • Herbicidal Activity : Optically active sulfonamide derivatives with structures related to the query compound were synthesized and tested for herbicidal activity. The results indicated that specific enantiomers were the active forms, suggesting the potential of such compounds in agricultural applications (Hosokawa et al., 2001).

  • Antimicrobial Agents : New quinazoline derivatives structurally similar to the query compound were synthesized and screened for antibacterial and antifungal activities. These compounds exhibited potential as antimicrobial agents, indicating possible applications in the development of new antibiotics (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-2-17(11-13-7-9-20-12-13)21(18,19)10-8-14-5-3-4-6-15(14)16/h3-6,8,10,13H,2,7,9,11-12H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIYZZPLJWODRH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCOC1)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCOC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-ethyl-N-[(oxolan-3-yl)methyl]ethene-1-sulfonamide

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